molecular formula C13H8ClF6N3O2 B2989203 5-chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321533-83-9

5-chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2989203
CAS No.: 321533-83-9
M. Wt: 387.67
InChI Key: PHRHMAMAMPZODE-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifluoromethoxy-substituted phenyl ring at the carboxamide position (N-aryl group), a trifluoromethyl group at the pyrazole C3 position, and a chlorine atom at C3. This compound belongs to a class of agrochemicals and pharmaceuticals where pyrazole cores are frequently modified to optimize bioactivity, metabolic stability, and physicochemical properties. The trifluoromethoxy group enhances lipophilicity and resistance to oxidative metabolism, while the chloro and trifluoromethyl groups contribute to electron-withdrawing effects, influencing binding interactions with biological targets such as insect ryanodine receptors .

Properties

IUPAC Name

5-chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF6N3O2/c1-23-10(14)8(9(22-23)12(15,16)17)11(24)21-6-2-4-7(5-3-6)25-13(18,19)20/h2-5H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRHMAMAMPZODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole Carboxamide Family

The following table summarizes key analogues and their structural differences:

Compound Name Substituents (Pyrazole Positions) Key Features Biological Activity/Notes
Target Compound 5-Cl, 1-Me, 3-CF₃, 4-CO-NH-[4-(OCF₃)Ph] High lipophilicity (OCF₃), dual CF₃/Cl substitution Likely insecticidal (inferred from analogues)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 1-Ph, 3-Me, 4-CO-NH-(4-CN-1-Ph-pyrazol-5-yl) Cyanopyrazole substituent; lower MW (403.1 g/mol) Moderate yield (68%); no bioactivity reported
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 5-Cl, 1-(4-Cl-Ph), 3-Me, 4-CO-NH-(4-CN-1-Ph-pyrazol-5-yl) Dichlorophenyl substitution; higher MW (437.1 g/mol) Similar synthesis (EDCI/HOBt); improved thermal stability (mp 171–172°C)
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-CF₃-1H-pyrazole-5-carboxamide 5-CF₃, 1-(3-Cl-pyridyl), 4-CO-NH-[4-Cl-2-Me-6-(MeCONH)Ph] Chloropyridyl and methylcarbamoyl groups Insecticidal activity (50 mg/L efficacy); patented
5-Chloro-1-[2-(trifluoromethyl)phenyl]-N-methyl-1H-pyrazole-4-carboxamide 5-Cl, 1-(2-CF₃-Ph), 4-CO-NH-Me Trifluoromethylphenyl substitution; simpler carboxamide Intermediate in fungicide synthesis

Key Differentiators

  • Trifluoromethoxy vs. Cyano/Chloro Substituents: The OCF₃ group in the target compound offers superior oxidative stability compared to CN or Cl, reducing metabolic degradation .
  • Aryl vs. Heteroaryl Substitution : Pyridyl or thiazolyl substituents (e.g., ) lower logP values compared to phenyl/trifluoromethoxy groups, affecting bioavailability .

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